molecular formula C14H10BrFO2 B7857761 3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde

3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde

Cat. No.: B7857761
M. Wt: 309.13 g/mol
InChI Key: CBRBADJDYCMRLI-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a bromo and fluoro group, and a benzaldehyde group attached via an oxygen bridge. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The starting material, 4-bromobenzaldehyde, undergoes fluorination at the 2-position using suitable fluorinating agents such as Selectfluor.

  • Benzyl Ether Formation: The fluorinated compound is then reacted with benzyl chloride in the presence of a base (e.g., potassium carbonate) to form the benzyl ether derivative.

  • Oxidation: The benzyl ether is oxidized using oxidizing agents like manganese dioxide (MnO2) to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The aldehyde group can be further oxidized to carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: The bromo group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, MnO2, Na2Cr2O7

  • Reduction: LiAlH4, H2/Pd-C

  • Substitution: NaOH, KI

Major Products Formed:

  • Oxidation: 3-(4-bromo-2-fluorobenzyloxy)benzoic acid

  • Reduction: 3-(4-methyl-2-fluorobenzyloxy)benzaldehyde

  • Substitution: 3-(4-bromo-2-iodobenzyloxy)benzaldehyde

Scientific Research Applications

3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromo and fluoro groups enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • 3-Bromo-2-fluorobenzaldehyde

  • 3-Bromo-2-fluorobenzoic acid

  • 3-Bromo-2-fluorophenol

Uniqueness: 3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde stands out due to its unique combination of functional groups, which provides versatility in chemical reactions and applications compared to its similar counterparts.

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Properties

IUPAC Name

3-[(4-bromo-2-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRBADJDYCMRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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